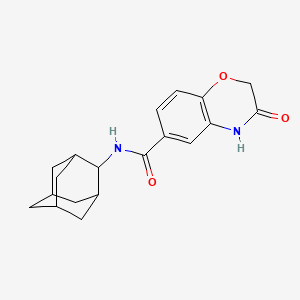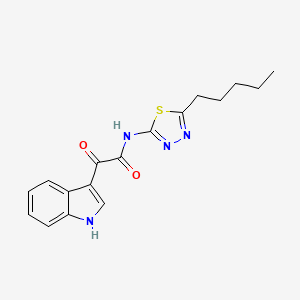![molecular formula C19H28N4O3 B4332753 N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4332753.png)
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as AEBP1 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor works by inhibiting the binding of this compound to its target protein, PPARγ. PPARγ is a transcription factor that plays a role in adipogenesis, glucose metabolism, and inflammation. This compound binds to PPARγ and enhances its transcriptional activity, leading to increased tumor growth and metastasis. Inhibition of this compound with this compound inhibitor reduces the transcriptional activity of PPARγ, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have minimal toxicity and side effects in preclinical studies. In addition to its anti-cancer effects, this compound inhibitor has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor is its specificity for this compound, which reduces the potential for off-target effects. This compound inhibitor also has minimal toxicity and side effects, making it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound inhibitor is its relatively low potency, which may limit its effectiveness in certain cancer models.
Future Directions
For N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor include further preclinical studies to determine its effectiveness in other cancer models and its potential applications in the treatment of inflammatory diseases. In addition, the development of more potent this compound inhibitors may increase its effectiveness in cancer treatment. Finally, clinical trials are needed to determine the safety and efficacy of this compound inhibitor in humans.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that this compound is overexpressed in breast cancer cells and is associated with increased tumor growth and metastasis. Inhibition of this compound with this compound inhibitor has been shown to reduce tumor growth and metastasis in breast cancer models.
properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-18(2-1-5-22-13-17(12-21-22)23(25)26)20-4-3-19-9-14-6-15(10-19)8-16(7-14)11-19/h12-16H,1-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKZXBRKHNPHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CCCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[3-(3-fluorophenyl)propanoyl]glycinate](/img/structure/B4332674.png)
![3-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4332675.png)

![1,3-bis(4-methylphenyl)-1'-[3-(trifluoromethyl)benzyl]spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B4332695.png)
![ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4332705.png)
![ethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4332712.png)

![N-[2-(1-adamantyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332722.png)
![N-[2-(1-adamantyl)ethyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332725.png)
![N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332736.png)
![5-(4-chlorophenyl)-10-(4-hydroxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4332741.png)
![N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4332748.png)
![methyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B4332751.png)
